molecular formula C20H24N2O3S B2474837 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 954686-75-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2474837
CAS No.: 954686-75-0
M. Wt: 372.48
InChI Key: PSRFQJODHHIXPH-UHFFFAOYSA-N
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Description

N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic chemical compound based on a tetrahydroquinoline core scaffold. This structure is of significant interest in medicinal chemistry and chemical biology research. Compounds within this class have demonstrated a range of promising biological activities. Specifically, structurally similar N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives have been identified as possessing antimicrobial properties, showing activity against both gram-positive and gram-negative bacterial pathogens . Research into the mechanism of action suggests that these derivatives likely do not act by disrupting cell membranes but instead target specific bacterial enzymes . Molecular modelling studies indicate that the enzyme N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which is essential for bacterial cell wall synthesis, is a highly feasible biological target for this class of molecules . This makes the benzenesulfonyl tetrahydroquinoline scaffold a valuable template for the development of novel antibiotics. Beyond antimicrobial applications, the broader tetrahydroquinoline sulfonamide chemical space is being explored for various therapeutic areas, including disorders of the nervous system, and for non-pharmaceutical applications such as enhancing abiotic stress tolerance in plants . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)12-13-22-19-10-9-17(14-16(19)8-11-20(22)23)21-26(24,25)18-6-4-3-5-7-18/h3-7,9-10,14-15,21H,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRFQJODHHIXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the isopentyl group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Sulfonamide formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of halogenated or aminated quinoline derivatives.

Scientific Research Applications

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A: N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

  • Structural Differences : Replaces the isopentyl and benzenesulfonamide groups with thiazol-oxazole substituents.
  • Such modifications are often employed to enhance metabolic stability .

Compound B : N-(6,12-dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

  • Structural Differences: Features a fused indoloquinazolin core instead of tetrahydroquinolin.
  • Implications : The extended aromatic system could improve π-π stacking interactions with biological targets but may reduce solubility due to increased hydrophobicity .

Substituent Variations

Compound C: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide

  • Structural Differences: Substitutes benzenesulfonamide with propionamide and introduces a tetrahydroisoquinolin moiety.
  • Implications: The propionamide group may enhance membrane permeability, while the tetrahydroisoquinolin could modulate receptor selectivity. The methyl group at N1 may influence steric hindrance during target binding .

Compound D: 2-(4-amino-6-R2-1,3,5-triazin-2-ylmethylthio)-N-(1-R1-imidazolidin-2-yl)benzenesulfonamide

  • Structural Differences: Combines a triazine core with benzenesulfonamide, diverging from the tetrahydroquinolin scaffold.

Table 1: Structural and Hypothesized Property Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Solubility Potential Bioactivity
Target Compound Tetrahydroquinolin Isopentyl, benzenesulfonamide ~388.5* Moderate Enzyme inhibition
Compound A () Tetrahydroquinolin Thiazol-oxazole ~357.4* Low Anticancer
Compound B () Indoloquinazolin Benzenesulfonamide ~407.4* Low Antiproliferative
Compound C () Tetrahydroquinolin Methyl, tetrahydroisoquinolin 363.45 Low Hypertension therapy
Compound D () Triazine Benzenesulfonamide, imidazolidine ~400–450* Moderate Antimicrobial

*Calculated based on molecular formulas.

Key Observations:

  • Solubility : The benzenesulfonamide group in the target compound and Compound B improves solubility compared to hydrophobic analogs like Compound C.
  • In contrast, the target compound’s isopentyl group may favor interactions with lipophilic enzyme pockets.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tetrahydroquinoline core, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O3SC_{18}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 342.48 g/mol. Its structure includes a sulfonamide group, which is known for contributing to the biological activity of various compounds.

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₃S
Molecular Weight342.48 g/mol
Chemical StructureStructure

Mechanisms of Biological Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. A study on similar compounds demonstrated their activity against both gram-positive and gram-negative bacteria by targeting specific enzymes involved in bacterial cell wall synthesis. Notably, the enzymes MurD and GlmU were identified as potential targets for these compounds .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated through various assays:

  • Carboxyfluorescein Leakage Assay : This assay assessed membrane integrity and indicated non-surfactant antimicrobial action.
  • Molecular Docking Studies : These studies provided insights into the binding affinity of the compound to its biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Effectiveness : In a study focused on BSTHQ derivatives (related to tetrahydroquinoline), it was found that these compounds could inhibit bacterial growth without disrupting membrane integrity . The interaction with MurD and GlmU suggests a mechanism that could lead to novel antibacterial therapies.
  • Pharmacological Profiles : The tetrahydroquinoline framework has been linked to various pharmacological activities including anti-inflammatory and analgesic effects. For instance, derivatives of tetrahydroquinoline have shown promise in modulating neurotransmitter systems and could potentially influence conditions such as depression or anxiety.
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial for drug development. Research has indicated that variations in the sulfonamide group can significantly alter the compound's pharmacokinetic properties and biological efficacy.

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